molecular formula C17H12O2 B171420 4-Phenylnaphthalene-2-carboxylic acid CAS No. 17560-24-6

4-Phenylnaphthalene-2-carboxylic acid

Cat. No. B171420
CAS RN: 17560-24-6
M. Wt: 248.27 g/mol
InChI Key: BRIQVMVBEYRTPX-UHFFFAOYSA-N
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Description

4-Phenylnaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C17H12O2 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 4-Phenylnaphthalene-2-carboxylic acid consists of 17 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 248.28 .


Chemical Reactions Analysis

Carboxylic acids, such as 4-Phenylnaphthalene-2-carboxylic acid, undergo a variety of reactions. They can undergo nucleophilic substitution reactions where the nucleophile (-OH) is substituted by another nucleophile . They can also act as weak bases when the carbonyl oxygen accepts a proton from a strong acid .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of 2,3-Fused 4-Phenylnaphthalen-1-yl Carboxylates : A novel process combining ruthenium-catalyzed hydrocarboxylative cyclization and oxidative photocyclization was developed for synthesizing 2,3-fused 4-phenylnaphthalen-1-yl carboxylates. This method demonstrates the potential for diverse structural construction from various substrates (Yamamoto, Mori, & Shibuya, 2015).

  • Polymer Synthesis Involving Carboxylic Acids : Investigation into the polycondensation of 4'-acetoxybiphenyl-4-carboxylic acid (4'-ABCA) under various conditions revealed the formation of oligomers and polymers with distinctive structural and morphological properties (Schwarz & Kricheldorf, 1995).

  • Formation of Naphthalene Scaffolds : A unique synthesis protocol for 2-phenylnaphthalene was developed, showcasing the potential for constructing naphthalene scaffolds through the dimerization of reactants in a selective process (Wang et al., 2011).

Material Science and Chemistry

  • Hydrothermal Synthesis of Metal-Organic Frameworks : Research into hydrothermal synthesis involving 1,2,4-benzenetricarboxylic acid and MnCl2·4H2O led to the formation of metal-organic frameworks with unique crystalline structures (Bi et al., 2010).

  • Non-Symmetrical Phthalocyaninates for Sensorics and Smart Materials : Novel bifunctionally-substituted phthalonitriles, including carboxyl group-containing compounds, were synthesized for potential applications in sensorics, smart materials production, and molecular magnets (Vashurin et al., 2018).

  • Inhibition of Photosynthetic Electron Transport : Multihalogenated 1-hydroxynaphthalene-2-carboxanilides demonstrated significant activity in inhibiting photosynthetic electron transport, hinting at potential applications in understanding and manipulating photosynthesis (Goněc et al., 2017).

  • Solubility and Structural Effects in Colloidal Systems : Studies on the solubility of benzenedicarboxylic acid and its effects on alumina dispersions revealed insights into molecular bridging and interactions at the nano-scale (Teh, Leong, & Liu, 2011).

Catalysis and Chemical Reactions

  • Catalytic Activity in Alkane Oxidation : Copper(II) derivatives assembled from multifunctional polycarboxylates showed efficiency in catalyzing the oxidation of cycloalkanes, suggesting potential applications in industrial catalysis (Gu et al., 2019).

  • Synthesis of Fluoranthene over Zeolites : A study demonstrated the formation of fluoranthene from 1-phenylnaphthalene over zeolites, providing insights into the chemical processes involved in complex organic compound synthesis (Perez & Raimondo, 1996).

properties

IUPAC Name

4-phenylnaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(19)14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIQVMVBEYRTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40533701
Record name 4-Phenylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40533701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylnaphthalene-2-carboxylic acid

CAS RN

17560-24-6
Record name 4-Phenylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40533701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LS El-Assal, AH Shehab - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… -l-phenylnaphthalene in rosettes, mp 107-log", undepressed on admixture with a specimen prepared by the decarboxylation of 6 : 7-dimethoxy4-phenylnaphthalene-2-carboxylic acid 1 (…
Number of citations: 2 pubs.rsc.org
TL Holmes, R Stevenson - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
The lignan, helioxanthin (III), has been synthesized from 2-bromo-4,5-methylenedioxyphenylpropiolic acid (VII) by treatment with dicyclohexylcarbodi-imide to give the …
Number of citations: 25 pubs.rsc.org

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